molecular formula C12H14ClN3O4S B6750877 Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate

Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B6750877
M. Wt: 331.78 g/mol
InChI Key: RQCKYIAWFORTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with various functional groups such as chloro, methyl, and methylsulfamoyl. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the chloro, methyl, and methylsulfamoyl groups through various substitution reactions. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Chemical Biology: It serves as a tool compound to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives:

    Similar Compounds: Compounds such as 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine and ethyl 3-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate share structural similarities.

    Uniqueness: The presence of the methylsulfamoyl group and the specific substitution pattern on the pyrrolo[3,2-b]pyridine core make this compound unique

Properties

IUPAC Name

ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4S/c1-4-20-12(17)11-9(13)10-8(16(11)3)5-7(6-15-10)21(18,19)14-2/h5-6,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCKYIAWFORTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=C(C=N2)S(=O)(=O)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.